molecular formula C19H18N2OS B1613266 2-cyano-3'-thiomorpholinomethyl benzophenone CAS No. 898762-84-0

2-cyano-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613266
CAS No.: 898762-84-0
M. Wt: 322.4 g/mol
InChI Key: FPPWXMZPQWVARZ-UHFFFAOYSA-N
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Description

2-Cyano-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a cyano group (-CN) at the 2-position and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 3'-position of the benzophenone core. Benzophenones are aromatic ketones widely studied for their UV-absorbing properties and biological activities. This compound is commercially available for research purposes, though its specific biological activity remains understudied .

Properties

IUPAC Name

2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-17-5-1-2-7-18(17)19(22)16-6-3-4-15(12-16)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPWXMZPQWVARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643356
Record name 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-84-0
Record name 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2-Cyano-3’-thiomorpholinomethylbenzophenone may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thiomorpholine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-Cyano-3’-thiomorpholinomethylbenzophenone is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Cyano-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The cyano group and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Anticancer Activity

CDODO-Me-11 (Methyl 2-cyano-3,11-dioxooleana-1,12-dien-30-oate)

  • Core Structure: Glycyrrhetinic acid (triterpenoid backbone).
  • Key Substituents: 2-Cyano, 3,11-diketo groups, and a methyl ester at C30.
  • Activity : Exhibits potent antileukemia effects against HL-60 cells (IC₅₀ ≈ 0.5 μM) .

Compound 9b (N-(2-Cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine)

  • Core Structure : Glycyrrhetinic acid.
  • Key Substituents: 2-Cyano, 3,11-diketo groups, and a piperidine-piperidyl moiety at C30.
  • Activity : Twice as potent as CDODO-Me-11 (IC₅₀ ≈ 0.25 μM) due to enhanced cellular uptake from the nitrogen heterocycle .

2-Cyano-3'-Thiomorpholinomethyl Benzophenone

  • Core Structure: Benzophenone (simpler aromatic backbone).
  • Key Substituents: 2-Cyano, 3'-thiomorpholinomethyl.
  • Inferred Activity: While direct data are lacking, the cyano group and thiomorpholine substituent may synergize to improve solubility and target binding, similar to CDODO-Me-11 and 9b. The thiomorpholine group’s sulfur atom could facilitate interactions with enzyme active sites.

Benzophenone Derivatives in Non-Pharmacological Contexts

  • Benzophenone (Parent Compound): Found in food systems (e.g., sourdough) as an aroma volatile but lacks reported bioactivity .
  • 2-Pentadecanone and Nonanal: Benzophenone-related ketones identified in sourdough, highlighting structural versatility but divergent applications (aroma vs. pharmacology) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (HL-60 IC₅₀) Reference
This compound Benzophenone 2-Cyano, 3'-thiomorpholinomethyl Not reported
CDODO-Me-11 Glycyrrhetinic acid 2-Cyano, 3,11-diketo, methyl ester ~0.5 μM
Compound 9b Glycyrrhetinic acid 2-Cyano, 3,11-diketo, piperidyl ~0.25 μM
Benzophenone Benzophenone None Aroma compound (no activity)

Key Observations

Substituent Impact: Cyano groups enhance antiproliferative activity across diverse scaffolds (triterpenoid vs. benzophenone). Nitrogen/sulfur heterocycles (e.g., piperidine, thiomorpholine) may improve pharmacokinetics .

Structural Simplicity: The benzophenone core of this compound offers synthetic accessibility compared to glycyrrhetinic acid derivatives but requires validation of bioactivity.

Biological Activity

2-Cyano-3'-thiomorpholinomethyl benzophenone is a compound belonging to the class of benzophenone derivatives, characterized by the presence of a cyano group and a thiomorpholinomethyl group. Its unique structural features contribute to its significant biological activities, making it a focus of research in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2OSC_{15}H_{16}N_2OS. The presence of the cyano and thiomorpholinomethyl groups enhances its reactivity and binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular pathways:

  • Binding Affinity : The cyano group increases the electron-withdrawing capacity, enhancing the compound's ability to interact with nucleophiles.
  • Target Interaction : It has shown potential in inhibiting certain enzymes and receptors involved in cellular proliferation and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have demonstrated its effectiveness in inhibiting the growth of cancer cell lines, including breast and leukemia cells.
  • Anti-inflammatory Effects : The compound has been reported to reduce nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Comparative Analysis

To understand the significance of this compound's biological activity, it is essential to compare it with other related compounds. The following table summarizes key differences in biological activities among selected benzophenone derivatives:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateLow
2-Cyano-4'-methyl benzophenoneModerateLowModerate
2-Cyano-3'-methyl benzophenoneLowHighLow

Case Studies

  • Anticancer Research : A study conducted on various derivatives of benzophenones indicated that this compound significantly inhibited cell proliferation in human leukemia cell lines, with an IC50 value lower than that of its analogs .
  • Inflammation Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide levels induced by inflammatory stimuli in mouse macrophages, showcasing its potential as an anti-inflammatory agent .
  • Microbial Efficacy : An investigation into the antimicrobial properties revealed that while not the most potent among its peers, it still exhibited some activity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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